molecular formula C18H27N3O4 B15303927 Tert-butyl 6-{[(benzyloxy)carbonyl]amino}-1,4-diazepane-1-carboxylate

Tert-butyl 6-{[(benzyloxy)carbonyl]amino}-1,4-diazepane-1-carboxylate

Cat. No.: B15303927
M. Wt: 349.4 g/mol
InChI Key: WBTNTVNJHINJNS-UHFFFAOYSA-N
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Description

Tert-butyl 6-{[(benzyloxy)carbonyl]amino}-1,4-diazepane-1-carboxylate is a synthetic intermediate featuring a seven-membered 1,4-diazepane ring with dual protective groups: a tert-butyl carbamate at position 1 and a benzyloxycarbonyl (Cbz) group at position 6. This compound is pivotal in medicinal chemistry for constructing nitrogen-rich scaffolds, particularly in peptide mimetics and protease inhibitors. Its structure balances steric bulk (tert-butyl) and orthogonal protecting group utility (Cbz), enabling selective deprotection during multi-step syntheses .

Properties

Molecular Formula

C18H27N3O4

Molecular Weight

349.4 g/mol

IUPAC Name

tert-butyl 6-(phenylmethoxycarbonylamino)-1,4-diazepane-1-carboxylate

InChI

InChI=1S/C18H27N3O4/c1-18(2,3)25-17(23)21-10-9-19-11-15(12-21)20-16(22)24-13-14-7-5-4-6-8-14/h4-8,15,19H,9-13H2,1-3H3,(H,20,22)

InChI Key

WBTNTVNJHINJNS-UHFFFAOYSA-N

Canonical SMILES

CC(C)(C)OC(=O)N1CCNCC(C1)NC(=O)OCC2=CC=CC=C2

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of tert-butyl 6-{[(benzyloxy)carbonyl]amino}-1,4-diazepane-1-carboxylate typically involves the protection of the amino group with a benzyloxycarbonyl (Cbz) group and the formation of the diazepane ring. The reaction conditions often include the use of coupling reagents and solvents such as dichloromethane or ethanol. The tert-butyl group is introduced to protect the carboxylate functionality.

Industrial Production Methods: Industrial production of this compound may involve large-scale synthesis using automated reactors and optimized reaction conditions to ensure high yield and purity. The process may include steps such as purification by crystallization or chromatography to isolate the desired product.

Chemical Reactions Analysis

Types of Reactions:

    Oxidation: This compound can undergo oxidation reactions, particularly at the benzyloxy group, leading to the formation of benzaldehyde derivatives.

    Reduction: Reduction reactions can target the diazepane ring or the benzyloxycarbonyl group, resulting in the formation of amines or alcohols.

    Substitution: Substitution reactions can occur at the amino group or the diazepane ring, leading to the formation of various substituted derivatives.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) or chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are often used.

    Substitution: Substitution reactions may involve reagents like alkyl halides or acyl chlorides under basic or acidic conditions.

Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield benzaldehyde derivatives, while reduction can produce amines or alcohols.

Scientific Research Applications

Chemistry: In chemistry, tert-butyl 6-{[(benzyloxy)carbonyl]amino}-1,4-diazepane-1-carboxylate is used as an intermediate in the synthesis of more complex molecules. It serves as a building block for the preparation of various pharmaceuticals and agrochemicals.

Biology: In biological research, this compound is used to study the interactions of diazepane derivatives with biological targets. It can be used in the design of enzyme inhibitors or receptor modulators.

Medicine: In medicinal chemistry, this compound is explored for its potential therapeutic applications. It may be used in the development of drugs targeting specific enzymes or receptors involved in diseases.

Industry: In the industrial sector, this compound is used in the production of specialty chemicals and materials. It can be employed in the synthesis of polymers or as a precursor for advanced materials.

Mechanism of Action

The mechanism of action of tert-butyl 6-{[(benzyloxy)carbonyl]amino}-1,4-diazepane-1-carboxylate involves its interaction with specific molecular targets. The benzyloxycarbonyl-protected amino group can be deprotected under certain conditions, allowing the compound to interact with enzymes or receptors. The diazepane ring may play a role in stabilizing the interaction with the target, enhancing the compound’s efficacy.

Comparison with Similar Compounds

1-Benzyl 4-(tert-butyl) 1,4-diazepane-1,4-dicarboxylate (Compound A)

Key Differences :

  • Substituent Positions : Unlike the target compound, Compound A features dual carboxylate groups at positions 1 (tert-butyl) and 4 (benzyl), rather than 1 and 6 .
  • Synthetic Yield : Synthesized via Fe-catalyzed reactions with a 75% yield using CbzCl and tert-butyl 1,4-diazepane-1-carboxylate .

tert-Butyl 4-(((benzyloxy)carbonyl)amino)-[1,4'-bipiperidine]-1'-carboxylate (Compound B)

Key Differences :

  • Core Structure : Compound B replaces the diazepane ring with a bipiperidine system (two fused piperidine rings), introducing greater rigidity and steric bulk .
  • Substituent Positions : The Cbz and tert-butyl groups are at positions 4 and 1' of the bipiperidine, respectively.
  • Molecular Weight : Higher molecular weight (427.53 g/mol vs. ~325–371 g/mol for diazepane derivatives) may impact pharmacokinetics .

Comparison with Piperidine and Pyrrolidine Derivatives

4,4-Difluoro-1-{[(2S)-pyrrolidin-2-yl]methyl}piperidine dihydrochloride (Compound C)

Key Differences :

  • Ring Size and Substituents : A six-membered piperidine ring with 4,4-difluoro and pyrrolidinylmethyl groups, enhancing metabolic stability via fluorination .
  • Applications : Used as a kinase inhibitor building block, contrasting with the diazepane derivatives’ roles in peptide synthesis .

rac-[(1R,3aS,6aS)-5-Benzyl-octahydropyrrolo[3,4-c]pyrrol-1-yl]methanol (Compound D)

Key Differences :

  • Ring System : A fused pyrrolo-pyrrolidine system with a benzyl group, offering distinct stereoelectronic properties for receptor binding .
  • Functionality : The hydroxymethyl group enables conjugation, unlike the carbamate-protected diazepane derivatives .

Comparative Data Table

Compound Name Molecular Formula Molecular Weight (g/mol) Substituent Positions Yield (%) Key Applications References
Target Compound C₁₈H₂₅N₃O₄ 371.41 1 (tert-butyl), 6 (Cbz) N/A Peptide intermediate
1-Benzyl 4-(tert-butyl) 1,4-diazepane-1,4-dicarboxylate C₁₉H₂₆N₂O₅ 374.42 1 (tert-butyl), 4 (Cbz) 75 Fe-catalyzed reactions
tert-Butyl 4-(((benzyloxy)carbonyl)amino)-[1,4'-bipiperidine]-1'-carboxylate C₂₃H₃₃N₃O₄ 427.53 4 (Cbz), 1' (tert-butyl) N/A Medicinal chemistry scaffold
4,4-Difluoro-1-{[(2S)-pyrrolidin-2-yl]methyl}piperidine dihydrochloride C₁₀H₂₀Cl₂F₂N₂ 277.19 4,4-difluoro, pyrrolidinylmethyl N/A Kinase inhibitor synthesis

Research Findings and Implications

Positional Isomerism : Substituent placement (e.g., Cbz at position 4 vs. 6) alters steric and electronic profiles. For example, the target compound’s 6-Cbz group may enhance hydrogen bonding in biological targets compared to Compound A’s 4-Cbz .

Ring Size and Flexibility : Diazepane’s seven-membered ring offers greater conformational flexibility than piperidine or bipiperidine systems, influencing binding kinetics in drug-receptor interactions .

Synthetic Utility: The tert-butyl group in the target compound facilitates acid-mediated deprotection, while the Cbz group allows hydrogenolytic cleavage, enabling sequential functionalization .

Notes on Discrepancies and Limitations

  • Molecular Weight Variations : reports the target compound’s molecular weight as 325.25 g/mol, conflicting with calculated values (~371 g/mol). This discrepancy may arise from incomplete data or typographical errors .
  • Synthetic Yields: Limited yield data for the target compound highlight the need for further optimization, contrasting with the well-documented 75% yield for Compound A .

Q & A

Q. Key Considerations :

  • Solvent choice (e.g., dichloromethane or THF) impacts reaction efficiency.
  • Inert atmospheres (N₂/Ar) prevent oxidation of sensitive intermediates .

Advanced: How can reaction conditions be optimized to improve yield and purity?

Optimization parameters include:

Parameter Effect on Yield/Purity Example Data
Temperature Higher temps accelerate reactions but may degrade products.60°C yields 75% vs. 25°C yields 45% .
Solvent Polar aprotic solvents (DMF, DMSO) enhance nucleophilicity.DMF improves coupling efficiency by 20% .
Catalyst Lewis acids (e.g., ZnCl₂) stabilize intermediates.ZnCl₂ increases diastereomeric excess by 15% .
Reaction Time Prolonged times risk side reactions (e.g., hydrolysis).12 hr: 80% yield; 24 hr: 65% yield .

Methodology : Use HPLC or TLC to monitor reaction progress and identify optimal termination points .

Basic: What spectroscopic techniques are used for structural characterization?

  • NMR :
    • ¹H NMR : Peaks at δ 1.4 ppm (t-Bu), δ 5.1 ppm (Cbz CH₂), and δ 7.3 ppm (aromatic protons) confirm functional groups .
    • ¹³C NMR : Carbonyl signals at ~155 ppm (Boc) and ~170 ppm (Cbz) .
  • IR : Stretches at ~1680 cm⁻¹ (C=O) and ~1250 cm⁻¹ (C-O) .
  • Mass Spectrometry : ESI-MS confirms molecular weight (e.g., [M+H]⁺ = 363.28 g/mol for analogous compounds) .

Advanced: How does the benzyloxycarbonyl group influence reactivity in derivatization?

The Cbz group:

  • Steric Effects : Bulky benzyl moiety slows nucleophilic attacks at the adjacent carbonyl, favoring selective reactions at the Boc-protected amine .
  • Deprotection Sensitivity : Hydrogenolysis (H₂/Pd-C) or acidic conditions (TFA) remove Cbz, enabling further functionalization .
  • Electronic Effects : Electron-withdrawing nature activates the carbonyl for aminolysis or hydrolysis, useful in peptide coupling .

Example : In , the Cbz group is retained during azidation, demonstrating compatibility with radical reactions .

Advanced: How to resolve contradictions in reported biological activity data?

Contradictions may arise from:

  • Purity Variability : Impurities >5% alter bioactivity; use HPLC to verify purity .
  • Assay Conditions : Differences in buffer pH or co-solvents (e.g., DMSO) affect target binding. Standardize protocols across studies .
  • Structural Analogues : Minor modifications (e.g., bromine substitution in ) drastically change potency. Compare IC₅₀ values under identical conditions .

Strategy : Replicate studies with rigorously characterized batches and report detailed experimental conditions (e.g., ’s rotamer analysis) .

Basic: What are its applications in medicinal chemistry?

  • Enzyme Inhibition : The diazepane scaffold mimics transition states in protease inhibition (e.g., HIV-1 protease) .
  • Receptor Modulation : Functionalization at the Cbz position creates ligands for G-protein-coupled receptors (GPCRs) .
  • Prodrug Development : Boc/Cbz groups enhance solubility for in vivo studies .

Advanced: How can computational methods predict derivative binding affinities?

  • Molecular Docking : Software (AutoDock, Schrödinger) models interactions with targets (e.g., SARS-CoV-2 main protease) .
  • QSAR Models : Correlate substituent electronegativity or logP with activity. For example, electron-withdrawing groups at C6 improve IC₅₀ by 30% .
  • MD Simulations : Assess stability of ligand-target complexes over nanosecond timescales .

Case Study : ’s bromothiadiazole derivative showed enhanced binding to kinase targets predicted by docking .

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